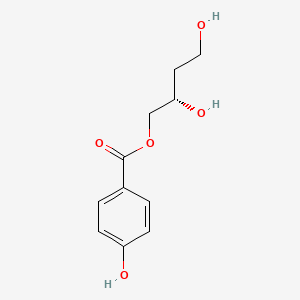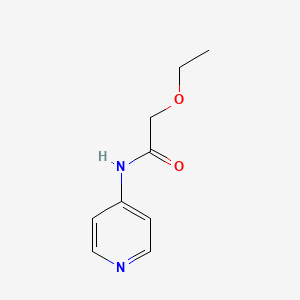![molecular formula C18H20OS B15168050 {2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene CAS No. 646516-56-5](/img/structure/B15168050.png)
{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene is an organic compound characterized by its unique structural features. This compound contains a sulfinyl group attached to a phenylethene moiety, which is further connected to a methyl-substituted propylbenzene structure. The presence of the sulfinyl group imparts distinct chemical properties to the compound, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene typically involves multi-step organic reactions. One common method includes the sulfoxidation of a suitable precursor, such as a phenylethene derivative, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective formation of the sulfinyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfoxidation processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene undergoes various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using strong oxidizing agents like potassium permanganate.
Reduction: Reduction of the sulfinyl group to a sulfide can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of {2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene involves its interaction with specific molecular targets. The sulfinyl group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The phenylethene moiety may interact with cellular receptors or enzymes, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sulfonimidates: Compounds with a similar sulfinyl group but different structural frameworks.
Sulfoxides: Compounds containing a sulfinyl group attached to different organic moieties.
Sulfones: Fully oxidized derivatives of sulfoxides with distinct chemical properties.
Uniqueness
{2-Methyl-1-[(S)-2-phenylethenesulfinyl]propan-2-yl}benzene is unique due to its specific structural arrangement, which combines a sulfinyl group with a phenylethene moiety and a methyl-substituted propylbenzene structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
646516-56-5 |
|---|---|
Molekularformel |
C18H20OS |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
2-[(S)-(2-methyl-2-phenylpropyl)sulfinyl]ethenylbenzene |
InChI |
InChI=1S/C18H20OS/c1-18(2,17-11-7-4-8-12-17)15-20(19)14-13-16-9-5-3-6-10-16/h3-14H,15H2,1-2H3/t20-/m1/s1 |
InChI-Schlüssel |
IRACGRDCNNAWHX-HXUWFJFHSA-N |
Isomerische SMILES |
CC(C)(C[S@](=O)C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Kanonische SMILES |
CC(C)(CS(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1,5-Diethyl-3,6,8-trioxabicyclo[3.2.1]octane](/img/structure/B15167984.png)





![3-[2-(4-Methoxyphenyl)ethenyl]-2,5-dithiophen-2-ylthiophene](/img/structure/B15168018.png)
![N-[(Pyrrolidin-1-yl)methyl]urea](/img/structure/B15168035.png)
![Cyclopentanone, 2,5-bis[(2-methoxyphenyl)methylene]-](/img/structure/B15168051.png)

